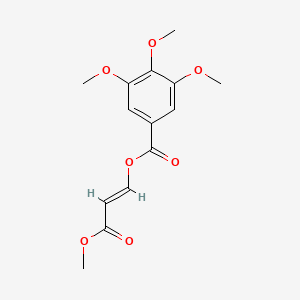
3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 3-methoxy-3-oxo-1-propenyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process .
Industrial Production Methods
The reaction conditions would be optimized to maximize yield and purity, and the product would be purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-1-propanol: A primary alcohol with similar methoxy functionality.
3-Methoxy-3-oxo-propanoic acid: Shares the methoxy and oxo groups but differs in its overall structure.
Uniqueness
3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate is unique due to its combination of methoxy and ester functionalities, which confer specific chemical reactivity and potential biological activity .
Biologische Aktivität
3-Methoxy-3-oxo-1-propenyl 3,4,5-trimethoxybenzenecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical formula is C13H16O6 with a molecular weight of 284.26 g/mol. It features a methoxy group and a trimethoxybenzenecarboxylate moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H16O6 |
| Molecular Weight | 284.26 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo.
- Anticancer Properties : Preliminary studies indicate that the compound can induce apoptosis in cancer cell lines. For instance, it has been tested against breast cancer and prostate cancer cells, demonstrating significant cytotoxicity.
The mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, particularly at the G1/S transition.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death in malignant cells.
- Modulation of Signaling Pathways : There is evidence suggesting that it may affect signaling pathways related to inflammation and cancer progression, such as NF-kB and MAPK pathways.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various derivatives of trimethoxybenzenecarboxylate compounds. The results indicated that 3-Methoxy-3-oxo-1-propenyl exhibited a higher radical scavenging capacity compared to other tested compounds (IC50 = 12 µM) .
Case Study 2: Anticancer Effects
In vitro studies conducted on human breast cancer MCF-7 cells revealed that treatment with 3-Methoxy-3-oxo-1-propenyl resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). The mechanism was linked to the induction of apoptosis through the activation of caspase-3 and caspase-9 .
Eigenschaften
CAS-Nummer |
400878-22-0 |
|---|---|
Molekularformel |
C14H16O7 |
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
(3-methoxy-3-oxoprop-1-enyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C14H16O7/c1-17-10-7-9(8-11(18-2)13(10)20-4)14(16)21-6-5-12(15)19-3/h5-8H,1-4H3 |
InChI-Schlüssel |
WBHVFAMRSLOODA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC=CC(=O)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC=CC(=O)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















